1H-Inden-1-one, 2-(1,3-dihydro-2H-inden-2-ylidene)-2,3-dihydro-
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Overview
Description
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is an organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of two fused indene rings, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethoxymethylene-1,3-dicarbonyl compounds with methylene-N-heterocycles can lead to the formation of this compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as anticancer or antimicrobial properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Industrial applications may include its use as a precursor in the synthesis of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one can be compared with other similar compounds, such as 2,3-dihydro-1H-benzo[d]imidazoles and dihydro-1,3-dioxepines. These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,3-dihydro-1H-benzo[d]imidazoles are known for their biological activities, while dihydro-1,3-dioxepines are used in organic synthesis and materials science .
Conclusion
1’,3’-Dihydro-[2,2’-biindenylidene]-1(3H)-one is a versatile compound with a range of applications in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Further research into its properties and applications could lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
98475-03-7 |
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Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-(1,3-dihydroinden-2-ylidene)-3H-inden-1-one |
InChI |
InChI=1S/C18H14O/c19-18-16-8-4-3-7-14(16)11-17(18)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |
InChI Key |
ZWJSUDCXHLXDST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C2CC3=CC=CC=C3C2=O)CC4=CC=CC=C41 |
Origin of Product |
United States |
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